3,6-Diethoxybenzene-1,2-dicarbonitrile
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Overview
Description
1,2-Benzenedicarbonitrile, 3,6-diethoxy- is a synthetic organic compound with the molecular formula C12H12N2O2. It is a derivative of phthalonitrile, where two ethoxy groups are substituted at the 3 and 6 positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Benzenedicarbonitrile, 3,6-diethoxy- can be synthesized through a multi-step process involving the nitration of 1,2-dimethoxybenzene followed by the reduction of the nitro groups to amino groups. The amino groups are then converted to nitrile groups through a dehydration reaction. The reaction conditions typically involve the use of strong acids and bases, as well as high temperatures to facilitate the nitration and dehydration steps.
Industrial Production Methods: In an industrial setting, the production of 1,2-Benzenedicarbonitrile, 3,6-diethoxy- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1,2-Benzenedicarbonitrile, 3,6-diethoxy- undergoes various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1,2-Benzenedicarbonitrile, 3,6-diethoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarbonitrile, 3,6-diethoxy- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The ethoxy and nitrile groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
3,6-Dibutoxy-1,2-benzenedicarbonitrile: Similar structure with butoxy groups instead of ethoxy groups.
3,6-Dimethoxy-1,2-benzenedicarbonitrile: Similar structure with methoxy groups instead of ethoxy groups.
3,6-Dioctyloxy-1,2-benzenedicarbonitrile: Similar structure with octyloxy groups instead of ethoxy groups.
Uniqueness: 1,2-Benzenedicarbonitrile, 3,6-diethoxy- is unique due to the presence of ethoxy groups, which can influence its reactivity and solubility compared to its analogs. The ethoxy groups provide a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different fields.
Properties
CAS No. |
10264-67-2 |
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Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
3,6-diethoxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H12N2O2/c1-3-15-11-5-6-12(16-4-2)10(8-14)9(11)7-13/h5-6H,3-4H2,1-2H3 |
InChI Key |
TWCDHRYFYXXMGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)OCC)C#N)C#N |
Origin of Product |
United States |
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